molecular formula C18H23FN2O4 B2569556 Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate CAS No. 308846-62-0

Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate

Cat. No. B2569556
CAS RN: 308846-62-0
M. Wt: 350.39
InChI Key: HWGOYVJTJXKGNB-UHFFFAOYSA-N
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Description

“Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate” is a chemical compound with the CAS Number: 308846-62-0. It has a molecular weight of 350.39 and its IUPAC name is di (tert-butyl) 4-cyano-3-fluorobenzylimidodicarbonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-8-13(10-20)14(19)9-12/h7-9H,11H2,1-6H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a purity of 95%. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Polymerization

Synthesis and Characterization of Complex Compounds A series of dibromonickel complexes bearing sec-phenethyl groups were synthesized and characterized, demonstrating that the bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate and related compounds can be integral in forming chiral ligands and complexes with specific geometric configurations. These compounds showed high catalytic activity in the polymerization of ethylene, indicating potential applications in nanosized dendritic polyethylene synthesis. The dendritic polyethylene produced could potentially become nano-targeted drug carriers after modification with water-soluble oligo(ethylene glycol) (Yuan et al., 2013).

Catalysis in Polymerization of Hydrocarbons α-Diimine nickel complexes containing bulky ortho-sec-phenethyl groups were used as precatalysts for the polymerization of trans-4-octene. These catalysts effectively conducted chain-walking polymerization, resulting in polymers with specific branching structures and high molecular weight. The study highlights the influence of ligand bulkiness and polymerization temperature on the branching structure of polymers (Wang et al., 2016).

Analytical and Material Applications

Photochromic and Fluorescence Properties Compounds like bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine were studied for their complexation in RhI cationic complexes, revealing insights into bonding modes and substitution effects. Such studies contribute to understanding the photophysical properties of materials, which can be crucial for developing new materials with specific optical and electronic applications (Mathieu et al., 2001).

Polymer Synthesis and Characterization New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were synthesized and characterized, offering potential applications due to their solubility in polar and less polar organic solvents, high thermal stability, and fluorescence properties. These materials could find applications in coatings and optoelectronic devices due to their smooth surfaces and thermal properties (Hamciuc et al., 2005).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-8-13(10-20)14(19)9-12/h7-9H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGOYVJTJXKGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)C#N)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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